Tris(dimethylamino)silane - 15112-89-7

Tris(dimethylamino)silane

Catalog Number: EVT-337336
CAS Number: 15112-89-7
Molecular Formula: C6H18N3Si
Molecular Weight: 160.31 g/mol
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Product Introduction

Description

Tris(dimethylamino)silane (TDMAS), also known as N,N,N',N',N'',N''-hexamethylsi lane-1,1,1-triamine, is an organosilicon compound with the chemical formula SiH(N(CH3)2)3. [] It is a colorless liquid with a characteristic amine-like odor. [] TDMAS serves as a versatile precursor in material science, particularly in the fabrication of silicon-containing thin films via various deposition techniques like Atomic Layer Deposition (ALD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD). [, , , , , , , , , , , ]

Synthesis Analysis

TDMAS can be synthesized via the condensation reaction of tris(dimethylamino)chlorosilane with lithium aluminum hydride. []

Molecular Structure Analysis
  • Dissociative Adsorption: TDMAS dissociatively adsorbs onto silicon surfaces, particularly hydroxylated surfaces, leading to the formation of Si-H and hydroaminocarbon species. [, , ] This adsorption is crucial in ALD processes for SiO2 deposition. [, , , ]
  • Oxidation: Ozone effectively oxidizes adsorbed TDMAS, removing the hydroaminocarbon species and facilitating further TDMAS adsorption to sustain the ALD cycle. [, , ] Other oxidants, such as hydrogen peroxide and oxygen plasma, are also employed in ALD processes. [, , , , ]
  • Catalytic Decomposition: Hot tungsten and tantalum surfaces catalytically decompose TDMAS, producing methyl radicals and N-methyl methyleneimine. []
  • Substitution Reactions: TDMAS reacts with chlorosilanes (ClSiMe2R', where R' = H, Me, Ph) in the presence of triethylamine to yield silyl-substituted azasilatranes. []
Mechanism of Action
  • ALD of SiO2: TDMAS adsorbs onto the substrate surface, followed by oxidation to form SiO2. This process relies on the self-limiting nature of the adsorption and oxidation reactions, leading to precise control over film thickness and uniformity. [, , , , , , , , , , ]
  • PECVD of SiNx and SiON: TDMAS decomposes in the plasma environment, contributing to the formation of SiNx and SiON films. [, , , ]
Physical and Chemical Properties Analysis
    • SiO2 Deposition: TDMAS serves as a popular precursor for SiO2 ALD, enabling the deposition of highly conformal, uniform, and ultrathin SiO2 films at low temperatures (room temperature to 550°C). [, , , , , , , , , , ] These films find applications as gate dielectrics, passivation layers, and anti-reflective coatings in various microelectronic devices, including transistors, memory devices, and solar cells. [, , , , , , ]
    • Aluminum Silicate Deposition: TDMAS, along with trimethylaluminum, is used in room-temperature ALD of aluminum silicate. These films exhibit enhanced cation sorption properties, making them suitable for applications in environmental remediation. []
    • Diffusion Barriers: Ta(Si)N films deposited using TDMAS as a reducing agent and Si precursor act as effective diffusion barriers in copper metallization schemes for microelectronic devices. []
    • SiNx Deposition: TDMAS is utilized as a precursor for SiNx PECVD, yielding films with excellent electrical properties, making them suitable for various applications, including gate dielectrics, passivation layers, and diffusion barriers. [, , , ]
    • SiON Deposition: TDMAS enables the deposition of SiON films with tunable optical properties, making them suitable for anti-reflective coatings in solar cells. [, ]
    • Silicon Carbonitride Deposition: TDMAS serves as a single-source precursor for the deposition of silicon carbonitride (SiCN) films using remote hydrogen microwave plasma CVD. [, ]
Applications
  • Nanowire Growth: TDMAS, along with other silicon-based gases, is employed in the growth of branched nanowires using the vapor-liquid-solid method. []
  • Surface Passivation of HEMTs: TDMAS is used for surface passivation of AlGaAs/InGaAs High Electron Mobility Transistors (HEMTs), enhancing device performance. []
Future Directions
  • Precursor Design and Optimization: Further research on optimizing the structure of aminosilane precursors like TDMAS could lead to enhanced deposition characteristics, improved film properties, and reduced processing temperatures. [, ]
  • Low-Temperature Processing: Developing new low-temperature ALD and PECVD processes using TDMAS for sensitive substrates, such as flexible plastics, could open up new application possibilities in flexible electronics and displays. [, ]
  • 3D Printing: Exploring the use of TDMAS in spatial ALD for 3D printing of functional materials could enable the fabrication of intricate structures with tailored properties. []

Properties

CAS Number

15112-89-7

Product Name

Tris(dimethylamino)silane

Molecular Formula

C6H18N3Si

Molecular Weight

160.31 g/mol

InChI

InChI=1S/C6H18N3Si/c1-7(2)10(8(3)4)9(5)6/h1-6H3

InChI Key

GIRKRMUMWJFNRI-UHFFFAOYSA-N

SMILES

CN(C)[Si](N(C)C)N(C)C

Synonyms

tris(dimethylamino)silane

Canonical SMILES

CN(C)[Si](N(C)C)N(C)C

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